4-methoxy-N-(2-phenylethyl)benzamide
CAS No.: 6346-07-2
Cat. No.: VC3831211
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6346-07-2 |
---|---|
Molecular Formula | C16H17NO2 |
Molecular Weight | 255.31 g/mol |
IUPAC Name | 4-methoxy-N-(2-phenylethyl)benzamide |
Standard InChI | InChI=1S/C16H17NO2/c1-19-15-9-7-14(8-10-15)16(18)17-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,17,18) |
Standard InChI Key | WUIBKBDHYVOURV-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2 |
Introduction
4-Methoxy-N-(2-phenylethyl)benzamide (CAS 6346-07-2) is a synthetic benzamide derivative with a molecular formula of C₁₆H₁₇NO₂ and a molecular weight of 255.31 g/mol . This compound features a methoxy-substituted benzamide core linked to a phenethyl group, making it structurally versatile for chemical modifications. Below is a comprehensive analysis of its properties, synthesis, and research relevance.
Key Identifiers:
Property | Value | Source |
---|---|---|
CAS Registry Number | 6346-07-2 | |
Molecular Formula | C₁₆H₁₇NO₂ | |
Exact Mass | 255.1259 Da | |
XLogP3 | 3.1 | |
Rotatable Bond Count | 5 |
Synthesis and Physicochemical Properties
Synthesis Routes
The compound is typically synthesized via:
-
Amide Coupling: Reacting 4-methoxybenzoic acid with 2-phenylethylamine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .
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Industrial Methods: Scalable approaches using automated reactors to optimize yield and purity.
Physicochemical Data
Property | Value | Source |
---|---|---|
Melting Point | Not reported | - |
Boiling Point | Not reported | - |
LogP (Partition Coeff.) | 2.67–3.1 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 2 |
Comparative Analysis with Analogues
Compound | Structural Variation | Key Activity |
---|---|---|
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide | Chloro substitution | NLRP3 inhibition |
N-(4-Sulfamoylbenzyl)salicylamide | Sulfonamide group | Antiproliferative |
Future Directions
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